molecular formula C8H7NO3S2 B14148315 5-(Methylsulfonyl)-1,3-benzoxazole-2-thiol CAS No. 93614-45-0

5-(Methylsulfonyl)-1,3-benzoxazole-2-thiol

Cat. No.: B14148315
CAS No.: 93614-45-0
M. Wt: 229.3 g/mol
InChI Key: YIUOCEAZIWPODI-UHFFFAOYSA-N
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Description

5-(Methylsulfonyl)-1,3-benzoxazole-2-thiol is a heterocyclic compound that contains a benzoxazole ring substituted with a methylsulfonyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfonyl)-1,3-benzoxazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with methylsulfonyl chloride to form the intermediate 2-(methylsulfonyl)phenol. This intermediate is then reacted with carbon disulfide and a base to form the desired benzoxazole ring with a thiol group at the 2-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfonyl)-1,3-benzoxazole-2-thiol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Methylsulfonyl)-1,3-benzoxazole-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Methylsulfonyl)-1,3-benzoxazole-2-thiol involves its interaction with specific molecular targets. For example, its thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. Additionally, the compound can interact with enzymes involved in oxidative stress pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methylsulfonyl)-1,3-benzoxazole-2-thiol is unique due to the presence of both a methylsulfonyl group and a thiol group. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and the ability to form covalent bonds with biological molecules. These properties make it a valuable compound for various scientific research applications .

Properties

CAS No.

93614-45-0

Molecular Formula

C8H7NO3S2

Molecular Weight

229.3 g/mol

IUPAC Name

5-methylsulfonyl-3H-1,3-benzoxazole-2-thione

InChI

InChI=1S/C8H7NO3S2/c1-14(10,11)5-2-3-7-6(4-5)9-8(13)12-7/h2-4H,1H3,(H,9,13)

InChI Key

YIUOCEAZIWPODI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)OC(=S)N2

Origin of Product

United States

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